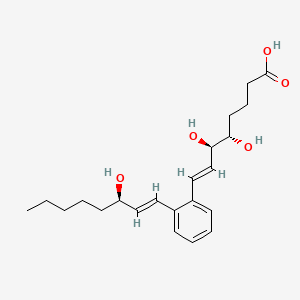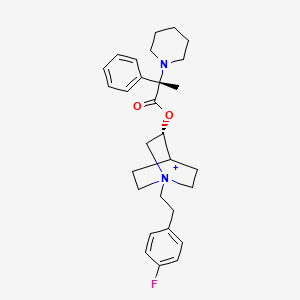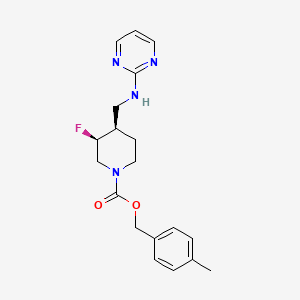![molecular formula C16H25NS B10776223 1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine CAS No. 160113-33-7](/img/structure/B10776223.png)
1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Gacyclidine is a psychoactive drug that acts as a dissociative agent by functioning as a non-competitive NMDA receptor antagonist .
- It is closely related to phencyclidine (PCP) and specifically derived from tenocyclidine (TCP) .
Preparation Methods
- The synthetic route involves several steps:
- The 1,2-addition of 2-methylcyclohexanone with 2-thienyl lithium or 2-thienyl magnesium bromide yields cyclohexanol .
- Treatment of cyclohexanol with sodium azide produces the corresponding azide .
- Reduction of the azide with lithium aluminium hydride or Raney nickel affords the amine, preferentially with the cis-configuration .
- Finally, this compound is dialkylated with 1,5-dibromopentane to provide the target compound as a diastereomeric mixture .
Chemical Reactions Analysis
- Gacyclidine undergoes various reactions, including oxidation , reduction , and substitution .
- Common reagents include sodium azide , lithium aluminium hydride , and Raney nickel .
- Major products formed from these reactions are not explicitly mentioned in available literature.
Scientific Research Applications
- Gacyclidine was initially explored for human body trauma , particularly spine and brain trauma.
- It is used to reduce damage to the brain or spinal cord, making it a potential treatment for conditions like tinnitus , stroke , trauma , and convulsions .
- As a psychoactive drug, it alters perception, and a lipid-based intratympanic formulation (OTO-313) has been studied for tinnitus treatment[1,3].
Mechanism of Action
- Gacyclidine exerts its effects by acting as a non-competitive NMDA receptor antagonist .
- It modulates molecular targets and pathways involved in glutamate neurotransmission .
Comparison with Similar Compounds
- Gacyclidine is unique due to its specific relationship with phencyclidine (PCP) and its derivation from tenocyclidine (TCP) .
- Similar compounds include PCP, TCP, and other NMDA receptor antagonists.
properties
CAS RN |
160113-33-7 |
|---|---|
Molecular Formula |
C16H25NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-[(1S,2R)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14-,16+/m1/s1 |
InChI Key |
DKFAAPPUYWQKKF-ZBFHGGJFSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@]1(C2=CC=CS2)N3CCCCC3 |
Canonical SMILES |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate](/img/structure/B10776143.png)
![[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776165.png)

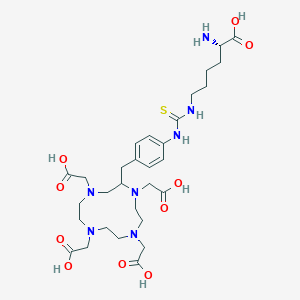
![(2S)-2-[(2S,5R,6S)-6-[(3E,5E)-6-[(1R,3aS,4R,5S,7aR)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B10776181.png)
![[(6Z,8E,10E,14S,15S,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2S)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776188.png)
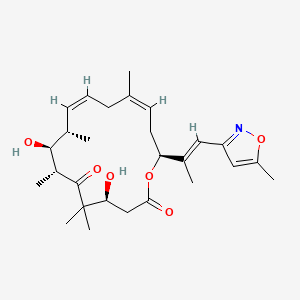

![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)

